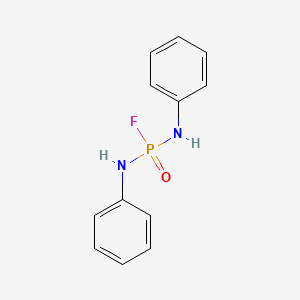![molecular formula C15H14F2N2O2 B13426687 Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a bipyridine core, which is a common structural motif in coordination chemistry and organic synthesis. The presence of difluoromethyl and methyl groups adds unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated from precursors such as FSO2CF2CO2TMS or CF2N2 under neutral or basic conditions . The reaction conditions often require the presence of a transition metal catalyst, such as copper or silver, to facilitate the difluoromethylation process .
Chemical Reactions Analysis
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate can be compared with other difluoromethylated bipyridine compounds. Similar compounds include:
4-(Difluoromethyl)-2,2’-bipyridine: Lacks the ethyl ester group, resulting in different chemical properties and applications.
6-Methyl-2,2’-bipyridine:
The presence of both the difluoromethyl and ethyl ester groups in Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H14F2N2O2 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H14F2N2O2/c1-3-21-15(20)13-9(2)19-12(8-10(13)14(16)17)11-6-4-5-7-18-11/h4-8,14H,3H2,1-2H3 |
InChI Key |
PTQYXOZHPKGCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)

![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)


-pyridinyl)-methanone](/img/structure/B13426626.png)



![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)


![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)

